5-Cyano-2-methoxybenzoic acid 5-Cyano-2-methoxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 84923-71-7
VCID: VC2538622
InChI: InChI=1S/C9H7NO3/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-4H,1H3,(H,11,12)
SMILES: COC1=C(C=C(C=C1)C#N)C(=O)O
Molecular Formula: C9H7NO3
Molecular Weight: 177.16 g/mol

5-Cyano-2-methoxybenzoic acid

CAS No.: 84923-71-7

Cat. No.: VC2538622

Molecular Formula: C9H7NO3

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

5-Cyano-2-methoxybenzoic acid - 84923-71-7

Specification

CAS No. 84923-71-7
Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
IUPAC Name 5-cyano-2-methoxybenzoic acid
Standard InChI InChI=1S/C9H7NO3/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-4H,1H3,(H,11,12)
Standard InChI Key YZBRQGBGYGMYEO-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C#N)C(=O)O
Canonical SMILES COC1=C(C=C(C=C1)C#N)C(=O)O

Introduction

Chemical Properties and Structural Analysis

Physical and Chemical Properties

Based on the properties of structurally similar compounds, the following physical and chemical properties can be inferred for 5-Cyano-2-methoxybenzoic acid:

Table 1: Predicted Physical Properties of 5-Cyano-2-methoxybenzoic acid

PropertyPredicted ValueBasis for Prediction
Physical StateSolid at room temperatureConsistent with similar benzoic acid derivatives
AppearanceCrystalline solid, likely off-white to pale yellowBased on similar substituted benzoic acids
Melting Point140-160°CEstimated based on 2-methoxybenzoic acid (98-100°C) with adjustment for cyano group
Boiling Point>290°CExtrapolated from 2-methoxybenzoic acid (279.9±13.0°C)
SolubilitySparingly soluble in water; soluble in organic solvents (methanol, ethanol, acetone)Typical for aromatic carboxylic acids with similar structure
Log P~1.7-2.0Estimated from 2-methoxybenzoic acid (LogP: 1.50) with consideration for cyano group
pKa~3.5-4.0Projected from typical benzoic acids with electron-withdrawing groups
Density~1.3-1.4 g/cm³Comparable to 2-methoxybenzoic acid (1.2±0.1 g/cm³)

The presence of the electron-withdrawing cyano group is expected to increase the acidity of the carboxylic acid function compared to unsubstituted benzoic acid, as it stabilizes the carboxylate anion through resonance and inductive effects.

Comparison with Structurally Related Compounds

To better understand the chemical nature of 5-Cyano-2-methoxybenzoic acid, it is instructive to compare it with structurally related compounds:

Table 2: Comparison of 5-Cyano-2-methoxybenzoic acid with Related Compounds

CompoundMolecular FormulaMolecular WeightStructural DifferencesReference
5-Cyano-2-methoxybenzoic acidC₉H₇NO₃~177.16Reference compound-
5-cyano-2-hydroxy-3-methoxybenzoic acidC₉H₇NO₄193.156Additional hydroxyl group at position 3
2-cyano-5-methoxybenzoic acidC₉H₇NO₃~177.16Reversed positions of cyano and methoxy groups
2-Methoxybenzoic acidC₈H₈O₃152.147Lacks cyano group

The structural differences among these compounds significantly affect their chemical reactivity, physical properties, and potential applications. For instance, the additional hydroxyl group in 5-cyano-2-hydroxy-3-methoxybenzoic acid introduces hydrogen-bonding capabilities that would be absent in 5-Cyano-2-methoxybenzoic acid .

Synthetic Methodologies

Cyanation of Halogenated Precursors

A promising approach involves copper-catalyzed cyanation of a 5-bromo-2-methoxybenzoic acid precursor. Similar methodology has been successfully employed in the preparation of related compounds as described in patent literature:

"The above-described method was repeated to react benzyl 2-amino-5-bromo-3-methylbenzoate (3.00 g, 7.38 mmol) with copper cyanide (0.772 g, 7.98 mmol) in N-methylpyrrolidone at 170°C for 6 hours. Following working up and additional extraction with ethyl acetate, washing with aqueous 5% ethylenediamine solution and column chromatography, benzyl 2-amino-5-cyano-3-methylbenzoate (1.00 g, 47.9% of theory, 97.0 area % LC) was obtained as a pale brown solid."

This reaction demonstrates the feasibility of introducing a cyano group at position 5 using copper cyanide under appropriate conditions.

Methoxylation of 5-Cyanobenzoic Acid

An alternative approach would involve the selective methoxylation of 5-cyanobenzoic acid at position 2. This could potentially be achieved through a directed ortho-metallation strategy followed by reaction with a suitable methoxylating agent.

Oxidation of 5-Cyano-2-methoxybenzaldehyde

Oxidation of 5-cyano-2-methoxybenzaldehyde could provide a direct route to the target compound. Various oxidation methods (e.g., using potassium permanganate or sodium chlorite) could be employed to convert the aldehyde to the corresponding carboxylic acid while preserving the cyano and methoxy functionalities.

Reaction Conditions and Optimization

Based on the synthesis conditions reported for related compounds, optimal reaction parameters for the preparation of 5-Cyano-2-methoxybenzoic acid might include:

Table 3: Proposed Reaction Conditions for Synthesis of 5-Cyano-2-methoxybenzoic acid

ParameterRecommended ConditionsRationale
Temperature150-170°CBased on cyanation conditions (170°C) reported for similar transformations
PressureAtmospheric or slightly elevatedPatent indicates reactions typically performed under atmospheric pressure
SolventN-methylpyrrolidone for cyanation; Methanol for methoxylationBased on successful conditions for similar transformations
CatalystCopper cyanide for cyanation; Base catalysts for methoxylationDemonstrated efficacy in related reactions
Reaction Time4-6 hoursConsistent with reported conditions for similar transformations
PurificationColumn chromatography followed by recrystallizationTo achieve high purity (>95% by LC analysis)

Applications and Significance

Pharmaceutical Intermediates

The compound's unique substitution pattern makes it valuable as a potential pharmaceutical intermediate. The cyano group can be transformed into various functional groups (amines, amides, tetrazoles) that are common in medicinal chemistry. The positioning of the methoxy group at the ortho position to the carboxylic acid creates a distinctive spatial arrangement that could be exploited in drug design.

Analytical Chemistry Applications

Similar to how 2-methoxybenzoic acid is "used as an internal standard of salicylic acid and its putative biosynthetic precursors in cucumber leaves" , 5-Cyano-2-methoxybenzoic acid could potentially serve as an analytical standard in chromatographic or spectroscopic methods due to its distinctive UV absorption profile and chromatographic behavior.

Material Science

Compounds containing cyano groups often find applications in materials science, particularly in the development of specialty polymers, liquid crystals, and electronic materials. The combination of the cyano and methoxy groups creates interesting electronic properties that could be exploited in materials applications.

Market Analysis

The market for specialized substituted benzoic acids like 5-Cyano-2-methoxybenzoic acid can be inferred from reports on similar compounds such as 2-cyano-5-methoxybenzoic acid:

"The report provides a basic overview of 2-cyano-5-methoxybenzoic acid industry including: definition, applications and manufacturing technology. The report explores Global and Chinese major players in 2-cyano-5-methoxybenzoic acid market."

Key market aspects include:

  • Market Competition: Analysis by company and country (USA, EU, Japan, China)

  • Consumption Patterns: Market analysis by application and type

  • Future Projections: 2025-2030 market forecast including capacity, production value, and profit estimation

  • Industry Chain Analysis: Upstream raw materials and downstream industry connections

Analytical Methods and Characterization

Spectroscopic Identification

5-Cyano-2-methoxybenzoic acid would exhibit characteristic spectroscopic profiles that aid in its identification and characterization:

Infrared Spectroscopy (IR)

Key expected IR absorptions would include:

  • C=O stretching (carboxylic acid): ~1700-1680 cm⁻¹

  • C≡N stretching (cyano group): ~2230-2210 cm⁻¹

  • C-O stretching (methoxy group): ~1260-1240 cm⁻¹

  • O-H stretching (carboxylic acid): broad band at ~3300-2500 cm⁻¹

  • Aromatic C=C stretching: ~1600-1400 cm⁻¹

Nuclear Magnetic Resonance (NMR)

¹H NMR would show distinctive signals for:

  • Aromatic protons: complex pattern in the 7.0-8.5 ppm range

  • Methoxy protons: singlet at ~3.8-4.0 ppm

  • Carboxylic acid proton: broad singlet at ~10-13 ppm

¹³C NMR would display characteristic signals for:

  • Carboxylic acid carbon: ~165-170 ppm

  • Cyano carbon: ~115-120 ppm

  • Methoxy carbon: ~55-60 ppm

  • Aromatic carbons: multiple signals in the 110-160 ppm range

Chromatographic Analysis

Liquid chromatography (LC) would be the preferred method for analysis and purity determination, as indicated by its use for similar compounds in the patent literature ("97.0 area % LC") . High-performance liquid chromatography (HPLC) with UV detection would be particularly suitable given the compound's aromatic nature and the presence of the cyano group, which serves as a good chromophore.

PropertyPredicted CharacteristicsBasis for Prediction
Flash Point>110°CExtrapolated from 2-methoxybenzoic acid (116.3±13.3°C)
Acute ToxicityModerateBased on similar substituted benzoic acids and nitriles
Skin/Eye IrritationPotential irritantConsistent with carboxylic acid functional group
Environmental ImpactLimited biodegradabilityTypical for aromatic compounds with cyano groups
Storage RequirementsCool, dry location in sealed containersStandard for similar organic compounds

Proper handling would include the use of appropriate personal protective equipment, adequate ventilation, and avoidance of dust formation for solid material.

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